molecular formula C15H22O B8077532 1-Hept-6-enoxy-2,4-dimethylbenzene

1-Hept-6-enoxy-2,4-dimethylbenzene

Cat. No.: B8077532
M. Wt: 218.33 g/mol
InChI Key: TWDXELKSZGQVRQ-UHFFFAOYSA-N
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Description

1-Hept-6-enoxy-2,4-dimethylbenzene (C₁₅H₂₂O) is a substituted aromatic compound featuring a 2,4-dimethylbenzene core with a hept-6-enoxy (C₇H₁₁O) group at the 1-position. The hept-6-enoxy substituent consists of a seven-carbon chain terminating in a double bond at the sixth position, imparting unique reactivity and physicochemical properties. This compound is structurally analogous to simpler aryl ethers like 1-ethoxy-2,4-dimethylbenzene but distinguishes itself through its elongated, unsaturated alkoxy chain.

Properties

IUPAC Name

1-hept-6-enoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-8-11-16-15-10-9-13(2)12-14(15)3/h4,9-10,12H,1,5-8,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDXELKSZGQVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-hept-6-enoxy-2,4-dimethylbenzene with structurally related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₁₅H₂₂O Hept-6-enoxy, 2,4-dimethyl 218.33 Unsaturated C7 chain; potential for addition reactions
1-Ethoxy-2,4-dimethylbenzene C₁₀H₁₄O Ethoxy, 2,4-dimethyl 150.22 Shorter saturated chain; higher volatility
2-Benzyl-1,4-dimethylbenzene C₁₅H₁₆ Benzyl, 1,4-dimethyl 196.29 Fully saturated; conjugated benzyl group enhances UV absorption
1-Iodo-2,4-dimethylbenzene C₈H₉I Iodo, 2,4-dimethyl 232.07 Halogenated derivative; catalytic stability in fluorination reactions

Key Observations:

  • The double bond introduces reactivity sites for oxidation or cycloaddition .
  • Spectroscopic Differences: For 2-benzyl-1,4-dimethylbenzene, UV absorption at λmax = 277.80 nm arises from extended conjugation . In contrast, the hept-6-enoxy group’s isolated double bond may shift absorption to shorter wavelengths due to reduced conjugation.
  • Catalytic Stability: 1-Iodo-2,4-dimethylbenzene demonstrates stability under fluorination conditions, with 70% recovery post-reaction . The hept-6-enoxy analog’s stability in similar catalytic systems remains untested but could be influenced by steric hindrance from the long chain.

Reactivity and Functional Group Influence

  • Ether Cleavage: The ethoxy group in 1-ethoxy-2,4-dimethylbenzene is susceptible to nucleophilic attack or acid-catalyzed cleavage. The hept-6-enoxy group’s steric bulk may slow such reactions, while its double bond could enable electrophilic additions .
  • Aromatic Substitution: The 2,4-dimethyl pattern on the benzene ring directs electrophilic substitution to the 5-position, a trend consistent across analogs like 1-iodo-2,4-dimethylbenzene .
  • Oxidative Stability: The unsaturated hept-6-enoxy chain may render the compound prone to autoxidation, unlike saturated derivatives such as 2-benzyl-1,4-dimethylbenzene .

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